1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone" is a complex organic molecule that appears to be related to various research areas, including the synthesis of pyrazole and thiazole derivatives. These compounds are of interest due to their potential pharmaceutical applications and their role in various chemical reactions.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported, where a triflyl group is introduced at the 3-position of the pyrazole ring. This is achieved by treating diazo compounds with nitroalkenes under basic conditions, leading to pharmaceutically attractive pyrazole triflones . Another approach involves the reaction of bromo-ethanone derivatives with aminotriazolethiol, resulting in the formation of triazolo-thiadiazines . These methods highlight the versatility of pyrazole and thiazole derivatives in synthesizing novel compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically. Studies have shown that the geometrical parameters of these molecules are consistent with X-ray diffraction (XRD) data. The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) analyses indicate that the negative charge is typically localized over the carbonyl group, suggesting its reactivity .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule. The presence of electronegative groups, such as the carbonyl group, makes these sites more reactive, potentially leading to various chemical transformations . The synthesis of related compounds has also been reported, where 1,3,4-thiadiazoles and other heterocyclic compounds are formed from ethanone derivatives, indicating the reactivity of these moieties in forming diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of substituents like trifluoromethyl groups can significantly affect the molecule's polarity, solubility, and overall reactivity. The crystal packing of similar compounds is often characterized by weak intermolecular interactions, which can influence their melting points and solubility . The first hyperpolarizability of these molecules has been calculated to assess their potential in nonlinear optics, which is a physical property that could be exploited in various technological applications .
Scientific Research Applications
Synthesis and Characterization
- A study by Bhat et al. (2016) focused on the synthesis of new derivatives of this compound and characterized them using IR, 1H NMR, 13C NMR, and mass spectral data. These compounds were then screened for their biological activities.
- Attaby et al. (2006) described the synthesis of the compound and its derivatives, providing detailed insights into the chemical structures through various spectroscopic techniques.
- Liu et al. (2012) synthesized novel derivatives and conducted crystal structure analysis through X-ray diffraction to understand their molecular configuration.
Potential Therapeutic Applications
- The study by Ş. Küçükgüzel et al. (2013) explored the compound's potential as an anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent. They also tested for gastric toxicity and its impact on human tumor cell lines.
- Research by Kariuki et al. (2022) highlighted the compound's ability to react with various ketones, leading to novel derivatives with potential biological activities.
Antimicrobial and Antiviral Properties
- Uma et al. (2017) reported on the synthesis of derivatives of the compound and their biological activity studies, indicating potential antimicrobial properties.
- The study by Desai et al. (2017) synthesized a series of compounds with potential antimicrobial activity against various bacterial and fungal strains.
Other Biological Activities
- Mahmoud et al. (2021) conducted a study focusing on the synthesis of novel thiazolyl derivatives with potential anti-breast cancer properties.
- Bondock et al. (2011) explored the antibacterial and antifungal activities of new derivatives, contributing to the search for new antimicrobial agents.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various proteins and enzymes .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may influence a variety of cellular processes .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily via the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a variety of effects, including modulation of protein activity, alteration of cellular signaling pathways, and potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c1-5-4-8(11(12,13)14)17(16-5)10-15-9(6(2)18)7(3)19-10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXOAMVUBWKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.